Methyl 6-phenylpyrimidine-4-carboxylate

Physicochemical profiling Drug-likeness Prodrug design

Methyl 6-phenylpyrimidine-4-carboxylate is the critical protected precursor to the 6-phenylpyrimidine-4-carboxylic acid pharmacophore (KMO IC50 = 38 nM). Its methyl ester group enables controlled hydrolysis to the active acid for Huntington's disease research—a transformation not directly replicable with other ester homologs. The 6-phenyl substitution pattern provides a consistent electronic environment for optimizing Pd-catalyzed cross-coupling, showing distinct reactivity vs. the 2-phenyl isomer. Supplied at ≥95% purity with a defined melting point (71-73 °C) for reliable QC in multi-step syntheses. Ideal for medicinal chemistry and prodrug activation studies.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
Cat. No. B15096273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-phenylpyrimidine-4-carboxylate
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=NC(=C1)C2=CC=CC=C2
InChIInChI=1S/C12H10N2O2/c1-16-12(15)11-7-10(13-8-14-11)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyRIHBEWGMRKBAOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Phenylpyrimidine-4-Carboxylate: Physicochemical Identity and Role as a Heterocyclic Building Block for Procurement


Methyl 6-phenylpyrimidine-4-carboxylate (CAS 74647-38-4) is a disubstituted pyrimidine derivative with a molecular formula of C12H10N2O2 and a molecular weight of 214.22 g/mol [1]. It features a methyl ester at the 4-position and a phenyl ring at the 6-position of the pyrimidine core. Commercially available at purities of 95–98%, its computed properties include an XLogP3 of 2.1, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 52.1 Ų [1]. The compound is primarily utilized as a protected synthetic intermediate in medicinal chemistry, notably in the development of kynurenine monooxygenase (KMO) inhibitors and CCR5 antagonists [2][3].

Why Methyl 6-Phenylpyrimidine-4-Carboxylate Cannot Be Casually Replaced by In-Class Analogs


Within the 6-phenylpyrimidine-4-carboxylate chemical class, seemingly minor variations in the ester group or substitution pattern lead to substantial divergence in physicochemical properties and synthetic utility. The methyl ester is not merely a protecting group; its specific steric and electronic profile directly influences reactivity, solubility, and its role as a precursor in multi-step syntheses. For instance, the methyl ester serves as a specific intermediate that is hydrolyzed to the active carboxylic acid in KMO inhibitor development, a transformation that is not directly replicable with other ester homologs without altering reaction kinetics or yields [1]. Furthermore, regioisomeric variations (e.g., 2-phenyl vs. 6-phenyl) result in compounds with different electronic distributions and steric environments, fundamentally altering their behavior in cross-coupling and nucleophilic aromatic substitution reactions [1]. The quantitative evidence below underscores why procurement specifications must be exact.

Quantitative Differentiation Evidence for Methyl 6-Phenylpyrimidine-4-Carboxylate: Head-to-Head vs. Closest Analogs


Methyl Ester vs. Free Carboxylic Acid: Physicochemical and Permeability Divergence

Methyl 6-phenylpyrimidine-4-carboxylate differs from its hydrolysis product, 6-phenylpyrimidine-4-carboxylic acid, in critical physicochemical parameters that govern membrane permeability and synthetic handling. The methyl ester has zero hydrogen bond donors (HBD) and a computed XLogP3 of 2.1, compared to the free acid’s one HBD, an experimental pKa of ~3.53, and a LogD(pH 7.4) of -1.25 [1][2]. This results in a markedly different ionization state at physiological pH, directly impacting passive diffusion and solubility profiles.

Physicochemical profiling Drug-likeness Prodrug design

Methyl Ester as a Defined Latent Intermediate in the KMO Inhibitor Pharmacophore

In the optimization of aryl pyrimidine KMO inhibitors, the methyl ester serves as a specific, protected precursor to the active carboxylic acid pharmacophore. The 6-phenylpyrimidine-4-carboxylic acid scaffold exhibits a KMO biochemical IC50 of 38 nM . The methyl ester is the direct synthetic precursor to this acid, undergoing hydrolysis to yield the active species. This contrasts with more potent but structurally divergent analogs like the 3,4-dichlorophenyl derivative (compound 7), which achieves an IC50 of 0.6 nM under identical conditions . The choice of the methyl ester as the protected form is critical for maintaining the synthetic sequence yield and purity.

Kynurenine monooxygenase Huntington's disease SAR optimization

Regioisomeric Differentiation: 6-Phenylpyrimidine vs. 2-Phenylpyrimidine Core

The position of the phenyl substituent on the pyrimidine ring dictates the compound's reactivity in palladium-catalyzed cross-coupling reactions. Methyl 6-phenylpyrimidine-4-carboxylate places the phenyl group at the 6-position, an electronically distinct site compared to the 2-position. This electronic difference influences the rate of nucleophilic aromatic substitution (SNAr) at the adjacent positions. In contrast, the regioisomer Methyl 2-phenylpyrimidine-4-carboxylate (CAS 74647-40-8) has the phenyl group at the 2-position, altering the electron density on the pyrimidine ring and thus the reactivity of the carboxylate-bearing carbon [1].

Regiochemistry Synthetic accessibility Cross-coupling

Ester Homolog Comparison: Methyl Ester vs. Ethyl Ester in Physicochemical and Synthetic Profiles

Replacing the methyl ester with an ethyl ester (Ethyl 6-phenylpyrimidine-4-carboxylate, CAS 74647-32-8) increases the molecular weight by 14.03 g/mol (from 214.22 to 228.25) and adds an additional rotatable bond (from 3 to 4), which can influence the compound's conformational flexibility and crystallinity [1]. This seemingly minor change can affect the intermediate's solubility in organic solvents, its behavior during chromatographic purification, and the kinetics of subsequent hydrolysis to the carboxylic acid.

Ester homologs Synthetic intermediate Physicochemical properties

Synthetic Accessibility: Methyl Ester as a Direct Precursor in Patent-Protected KMO and CCR5 Antagonist Synthesis

Methyl 6-phenylpyrimidine-4-carboxylate is explicitly cited in patent literature as a key intermediate for synthesizing pharmacologically active compounds. Patent WO2010017179A1 lists methyl 6-phenylpyrimidine-4-carboxylate alongside its ethyl ester and free acid as preferred precursors to a broad series of KMO inhibitors [1]. Similarly, patent literature related to CCR5 antagonists identifies the compound as a valuable scaffold for generating candidates targeting HIV infection and inflammatory diseases [2]. This established role provides a direct, literature-supported synthetic protocol, reducing route development time.

Patent intermediate KMO inhibitor CCR5 antagonist

Evidence-Backed Application Scenarios for Methyl 6-Phenylpyrimidine-4-Carboxylate in Scientific Procurement


Synthesis of Kynurenine Monooxygenase (KMO) Inhibitors for Neurodegenerative Disease Research

The compound serves as the standard protected precursor to the 6-phenylpyrimidine-4-carboxylic acid KMO pharmacophore (IC50 = 38 nM). Researchers developing KMO inhibitors for Huntington's disease can use it to reliably generate the active acid via hydrolysis, as demonstrated in the lead optimization path of the J. Med. Chem. 2015 study [1]. Its defined purity (≥95% by HPLC) and melting point (71-73 °C) facilitate quality control in multi-step syntheses.

Chemical Biology Tool Generation: CCR5 Antagonist Scaffold Derivatization

As an intermediate cited in CCR5 antagonist patents, this methyl ester enables the parallel synthesis of focused libraries targeting HIV entry and inflammatory conditions [2]. The ester handle allows for late-stage diversification, while the 6-phenyl ring provides a hydrophobic anchor for receptor binding.

Physicochemical Benchmarking in Prodrug Design Studies

The quantitative divergence in LogP (Δ ~3.35 log units at pH 7.4) and HBD count (Δ = 1) between the methyl ester and its free acid form makes this compound an ideal model system for studying ester-based prodrug activation. Researchers can use these established values to calibrate computational models of passive membrane permeability and esterase-mediated hydrolysis [3].

Regioselective Cross-Coupling Reaction Development

The defined 6-phenyl substitution pattern provides a consistent electronic environment for developing and optimizing palladium-catalyzed cross-coupling methods on the pyrimidine core. The compound's distinct reactivity profile, compared to its 2-phenyl regioisomer, makes it a suitable substrate for testing new catalytic systems that require precise electronic tuning at the reactive position [4].

Quote Request

Request a Quote for Methyl 6-phenylpyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.